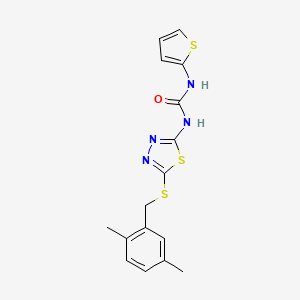

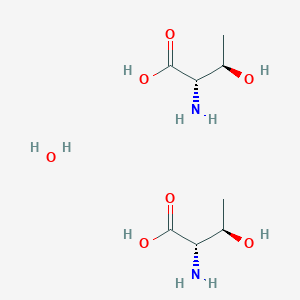

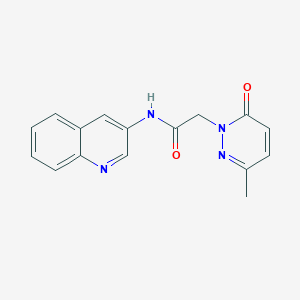

![molecular formula C6H9N3 B2599924 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine CAS No. 1367993-27-8](/img/structure/B2599924.png)

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the molecular formula C6H8N2 . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the α-C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .

Synthesis Analysis

The synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole has been a topic of interest in the field of ionic liquids due to their tunable properties . Imidazolium derivatives are widely used in the field due to their versatility and relatively high stability . The synthesis of new cation moieties for ionic liquid designs has been a focus of research .

Molecular Structure Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H N hydrogen bonds .

Scientific Research Applications

Catalysis and Chemical Synthesis

Research highlights the significance of imidazole derivatives, including structures related to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine, in catalysis and chemical synthesis. These compounds serve as key intermediates in developing recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions. These reactions are pivotal in organic synthesis, offering pathways to create complex molecules efficiently. Such advancements in recyclable catalysts contribute to sustainable practices in chemical manufacturing by reducing waste and enhancing the reuse of catalyst materials (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).

Corrosion Inhibition

Imidazole derivatives have been extensively utilized as effective corrosion inhibitors. Their unique chemical structure allows for strong adsorption onto metal surfaces, which is crucial in protecting materials from corrosion. This application is particularly relevant in the petroleum industry, where corrosion resistance is essential for maintaining the integrity of infrastructure and equipment. The review of imidazoline and imidazoline derivatives emphasizes their low toxicity, cost-effectiveness, and environmental friendliness, marking them as attractive options for corrosion protection strategies (Sriplai & Sombatmankhong, 2023).

Organic Synthesis

The role of imidazole and its derivatives in organic synthesis is profound. They are key components in synthesizing various heterocyclic systems, such as pyrroles, imidazoles, and benzimidazoles. These compounds find extensive use in pharmaceuticals, agrochemicals, and dyes. The review on microwave-assisted synthesis of five-membered azaheterocyclic systems highlights the efficiency and environmental benefits of using microwave energy in synthesizing these crucial heterocycles, underlining the versatility and importance of imidazole derivatives in modern organic chemistry (Sakhuja, Panda, & Bajaj, 2012).

Advanced Materials and Sensor Development

Compounds based on imidazole structures, such as this compound, contribute to the development of advanced materials and sensors. Their ability to form coordination bonds and hydrogen bonds makes them suitable for crafting exquisite sensing materials. This application is crucial in creating sensors that can detect various environmental and biological analytes, offering pathways to innovative diagnostic tools and environmental monitoring technologies. The inclusive anthology on biologically significant pyrimidine appended optical sensors illustrates the importance of these heterocyclic compounds in sensor technology, showcasing their potential in both scientific research and practical applications (Jindal & Kaur, 2021).

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-5-3-6-8-1-2-9(6)4-5/h1-2,5H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFKXEBZRMCXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

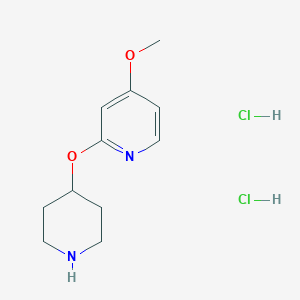

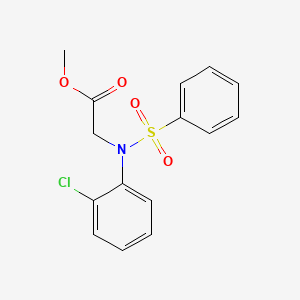

![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2599846.png)

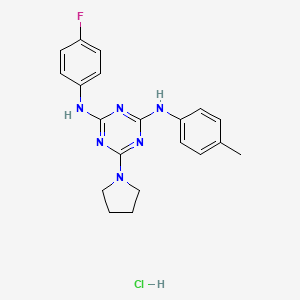

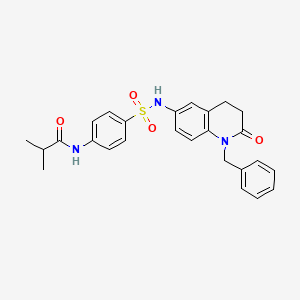

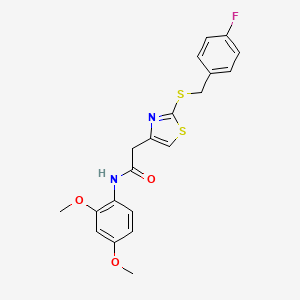

![N-(5-fluoro-2-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2599848.png)

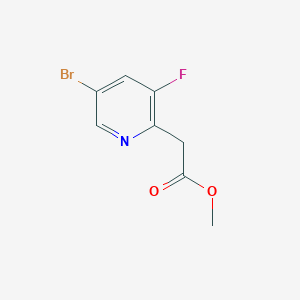

![3-(3-Chlorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2599854.png)

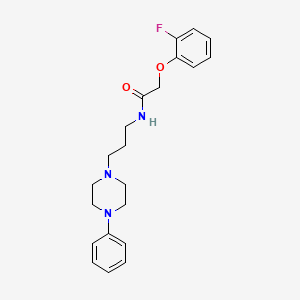

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2599860.png)